N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide is a synthetic organic compound featuring a 1,4-dioxaspiro[4.4]nonane core fused to a 2-naphthamide moiety via a methylene linker. The 2-naphthamide group contributes aromaticity and hydrogen-bonding capacity, which may influence solubility and intermolecular interactions.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(16-8-7-14-5-1-2-6-15(14)11-16)20-12-17-13-22-19(23-17)9-3-4-10-19/h1-2,5-8,11,17H,3-4,9-10,12-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGVNNHDOKAREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide typically involves the following steps:
Formation of the Spiroketal Moiety: The spiroketal structure can be synthesized from aliphatic compounds and γ-lactones.
Attachment of the Naphthamide Group: The naphthamide group can be introduced through a nucleophilic substitution reaction, where the spiroketal intermediate reacts with a naphthalene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spiroketal or naphthamide moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the synthesis of polymers, catalysts, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The spiroketal moiety may interact with enzymes or receptors, modulating their activity. The naphthamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Substituent Impact : The 2-naphthamide group in the target compound and compound 9 () enhances aromaticity compared to the nitro-phenyl group in , which may increase π-π stacking interactions in biological systems .
Functional and Application-Based Comparisons
Critical Analysis :
- Biolubricant Relevance: Spirocyclic esters derived from oleic acid () exhibit superior low-temperature performance, suggesting that the target compound’s dioxaspiro core may confer similar stability in non-polar environments .
- Bioactivity Potential: Compound 9’s structural similarity to the target compound—both bearing 2-naphthamide groups—supports hypotheses about antimicrobial or receptor-targeting activity, though explicit data are lacking .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide is a synthetic compound that has attracted attention due to its unique structural features and potential biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.
Structural Overview
The compound features a spiroketal moiety and a naphthamide group , which contribute to its distinctive chemical properties. The spiroketal structure is a bicyclic framework containing an oxygen atom, while the naphthamide is derived from naphthalene, enhancing the compound's interaction with biological targets.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The spiroketal moiety may modulate enzyme activity, while the naphthamide group can improve binding affinity and specificity towards molecular targets. This can lead to various biological effects, such as inhibition of enzyme activity and modulation of signal transduction pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity Summary
| Pathogen Type | MIC (μg/mL) | Reference |
|---|---|---|
| Gram-positive Bacteria | 1.6 | |
| Gram-negative Bacteria | 2–4 | |
| Fungi (Candida spp.) | 0.5–2 |
The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents like amphotericin B .
Anticancer Properties
This compound has also been explored for its anticancer activity . Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study assessing the compound's effects on prostate cancer cells (PC3), it demonstrated comparable efficacy to doxorubicin, a well-known chemotherapeutic agent. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
Research Findings
A variety of studies have contributed to understanding the biological activity of this compound:
- Antimycobacterial Activity : Derivatives similar to this compound have shown promising results against Mycobacterium tuberculosis, demonstrating high selectivity indices and low toxicity profiles .
- Cytotoxicity Studies : Investigations into cytotoxic effects revealed that the compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index for future drug development applications .
- Structure-Activity Relationship (SAR) : The presence of both spiroketal and naphthamide functionalities appears critical for enhancing biological activity, providing a basis for further structural modifications aimed at improving efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
